molecular formula C8H5N3O3 B13600313 5-(2-Pyrimidinyl)isoxazole-3-carboxylic Acid

5-(2-Pyrimidinyl)isoxazole-3-carboxylic Acid

Cat. No.: B13600313
M. Wt: 191.14 g/mol
InChI Key: AJQFKXLSPFFMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Pyrimidinyl)isoxazole-3-carboxylic Acid (CAS 2229271-45-6) is a heteroaromatic compound that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research. This compound features a carboxylic acid functional group, which is highly active in organic reactions and can be readily transformed into various derivatives, such as amides and esters, for the construction of more complex molecules . The integration of an isoxazole ring linked to a pyrimidine moiety is a structure of significant interest in drug discovery. Research on closely related 5-arylisoxazole-3-carboxylic acid derivatives has demonstrated their potential as potent inhibitors of enzymes like xanthine oxidase, a key target in the treatment of hyperuricemia and gout . Furthermore, such molecular frameworks are frequently explored for their anti-inflammatory, antibacterial, and antitumor activities . In the field of nanotechnology, carboxylic acids are widely used as surface modifiers for metallic nanoparticles, improving their dispersion and stability in various matrices, which is crucial for developing advanced materials and sensors . As a reagent, this product is intended for research applications only and is not approved for use in humans, animals, or as a food additive. Researchers are advised to handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-pyrimidin-2-yl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-8(13)5-4-6(14-11-5)7-9-2-1-3-10-7/h1-4H,(H,12,13)

InChI Key

AJQFKXLSPFFMDD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Pathway Example

A plausible synthetic route for 5-(2-pyrimidinyl)isoxazole-3-carboxylic acid based on literature precedents is outlined below:

Step Reaction Type Reagents & Conditions Outcome
1 Preparation of Aldoxime 2-Pyrimidinecarboxaldehyde + Hydroxylamine hydrochloride, base Formation of 2-pyrimidinyl aldoxime
2 Generation of Nitrile Oxide Oxidation of aldoxime with N-chlorosuccinimide or HTIB In situ nitrile oxide formation
3 1,3-Dipolar Cycloaddition Reaction of nitrile oxide with propiolic acid or derivative Formation of isoxazole ring with carboxylic acid at 3-position
4 Purification Recrystallization or chromatography Pure this compound

This route aligns with the copper(I)-catalyzed or HTIB-mediated methods reported for isoxazole synthesis and allows incorporation of the pyrimidinyl substituent at the 5-position.

Research Findings on Preparation Efficiency and Optimization

  • Catalyst Screening: Copper(I) catalysts are effective but require careful control of reaction parameters to prevent side reactions. HTIB offers a stable, easy-to-handle oxidant for nitrile oxide generation.

  • Solvent Effects: Water and deep eutectic solvents have been successfully employed, providing environmentally benign alternatives to traditional organic solvents and facilitating easier product isolation.

  • Reaction Conditions: Mild temperatures (room temperature to 60°C) and short reaction times (1–4 hours) are generally sufficient for high yields (often >80%) of isoxazole derivatives.

  • Purification: The acidic nature of the carboxylic acid group allows for purification via acid-base extraction or crystallization, enhancing product purity for biological testing.

Summary Table of Preparation Methods and Their Characteristics

Preparation Method Key Reagents Catalyst/Conditions Yield Range (%) Environmental Aspect Notes
Copper(I)-Catalyzed Cycloaddition Aldoxime, Alkyne Cu(I) salts, mild heating 70–90 Moderate Requires inert atmosphere
p-Tosylalcohol-Catalyzed Cyclization Propargylic alcohol, Hydroxylamine TSA, TBAF 65–85 Moderate Multi-step with detosylation
Deep Eutectic Solvent (DES) Method Aldehydes, Alkynes Choline chloride:urea, RT 75–88 High (green solvent) Recyclable solvent, mild conditions
HTIB-Mediated Nitrile Oxide Generation Aldoximes, Alkynes HTIB, room temperature 80–90 Moderate Stable reagent, easy handling
Ionic Liquid Catalysis β-Diketones, Hydroxylamine [BMIM]X ionic liquids 85–95 High (recyclable solvent) Excellent yields, solvent recovery possible
Base-Catalyzed Condensation Nitroacetic esters, Dipolarophiles NaOH or DBU, aqueous media 70–85 High (aqueous solvent) Simple, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, pyrimidine-based compounds are known to interact with DNA and RNA, affecting processes such as replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of isoxazole-3-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at 5-Position Key Properties/Applications Reference
5-(2-Pyrimidinyl)isoxazole-3-carboxylic Acid Pyrimidinyl group Enhanced hydrogen bonding and π-π stacking; potential antiviral/anticancer activity .
5-Phenylisoxazole-3-carboxylic Acid Phenyl group Simple aromatic substituent; lower polarity, reduced solubility in aqueous media .
5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic Acid Thiazolyl group Thiazole’s sulfur atom may improve membrane permeability; used in enzyme inhibition studies .
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic Acid 4-Hydroxyphenyl group Hydroxyl group increases solubility and hydrogen bonding capacity .
5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid 4-Nitrophenyl group Electron-withdrawing nitro group enhances reactivity in hydrogenation and coupling reactions .

Reactivity and Stability

  • Hydrogenation Sensitivity :
    • Pyrimidinyl and phenyl substituents stabilize the isoxazole ring under mild hydrogenation conditions (1 atm H₂, Pd/C), whereas benzoyloxymethyl groups undergo rapid deoxygenation and ring-opening .
    • Nitrophenyl derivatives exhibit faster reaction times in reduction due to the electron-withdrawing nitro group .
  • Acid/Base Stability :
    • Carboxylic acid derivatives form stable salts (e.g., mesylate, phosphate) for improved bioavailability .
    • Hydroxyphenyl derivatives may undergo oxidation under acidic conditions .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives with polar groups (e.g., hydroxyphenyl) show higher aqueous solubility (>10 mg/mL), while phenyl and pyrimidinyl analogs require formulation as salts or esters .
  • Melting Points : Pyrimidinyl and nitrophenyl derivatives exhibit higher melting points (>200°C) due to strong intermolecular interactions, compared to methoxyphenyl analogs (~150–180°C) .

Biological Activity

5-(2-Pyrimidinyl)isoxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a pyrimidine ring and an isoxazole ring, with a carboxylic acid group at the 3-position of the isoxazole. Its molecular formula is C9H6N2O3, and it has a molecular weight of approximately 191.15 g/mol. The presence of both functional groups contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC9H6N2O3
Molecular Weight191.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : It has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in cancer development and progression. This modulation may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to fully elucidate this aspect .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in substituents on either the pyrimidine or isoxazole rings can alter its binding affinity to biological targets. A comparison with structurally similar compounds highlights this variability:

Compound Name Structural Features Biological Activity
5-(2-Pyridyl)isoxazole-3-carboxylic AcidPyridine instead of pyrimidineDifferent activity profile
5-Methylisoxazole-3-carboxylic AcidMethyl group at 5-positionEnhanced stability
5-(2-Methoxyphenyl)isoxazole-3-carboxylic AcidMethoxy group substitutionImproved lipophilicity

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation through modulation of the Wnt/β-catenin pathway. This finding suggests its potential as a therapeutic agent in oncology .
  • Inflammation Models : Animal models of inflammation showed that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its efficacy in reducing inflammation .
  • Antimicrobial Testing : Initial antimicrobial assays indicated that the compound exhibits activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological profile. Techniques such as molecular docking simulations and surface plasmon resonance are commonly employed to study these interactions. These studies help identify binding affinities and elucidate the mechanisms by which this compound exerts its biological effects.

Q & A

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodology : Store at –20°C under inert gas (argon) to prevent hydrolysis. Safety data sheets (SDS) for structurally related compounds (e.g., imazamox) recommend PPE (gloves, goggles) and fume hood use during synthesis. Stability data indicate sensitivity to moisture, necessitating desiccant-packed containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.